(Ethane-1,2-diylbis(((phosphonomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonic acid

Description

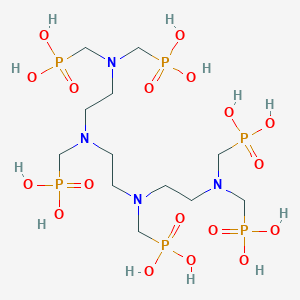

(Ethane-1,2-diylbis(((phosphonomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonic acid (CAS 1429-50-1), also known as ethylenediaminetetra(methylenephosphonic acid) (EDTMPA), is a polyphosphonic acid derivative characterized by a central ethylenediamine backbone modified with four methylenephosphonic acid groups. Its molecular formula is C₆H₂₄N₂O₁₂P₄, and it is widely used in industrial applications for its exceptional chelation and anti-scaling properties . The compound’s structure enables strong binding to divalent and trivalent metal ions (e.g., Ca²⁺, Fe³⁺), making it effective in water treatment, corrosion inhibition, and mineral scale prevention .

Properties

IUPAC Name |

[2-[bis(phosphonomethyl)amino]ethyl-[2-[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H36N4O18P6/c17-35(18,19)7-13(3-5-15(9-37(23,24)25)10-38(26,27)28)1-2-14(8-36(20,21)22)4-6-16(11-39(29,30)31)12-40(32,33)34/h1-12H2,(H2,17,18,19)(H2,20,21,22)(H2,23,24,25)(H2,26,27,28)(H2,29,30,31)(H2,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVPMLJXQLYMMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)N(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H36N4O18P6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189986 | |

| Record name | (Ethane-1,2-diylbis(((phosphonomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

710.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36475-52-2 | |

| Record name | Triethylenetetraminehexa(methylenephosphonic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36475-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Ethane-1,2-diylbis(((phosphonomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036475522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Ethane-1,2-diylbis(((phosphonomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [ethane-1,2-diylbis[[(phosphonomethyl)imino]ethane-2,1-diylnitrilobis(methylene)]]tetrakisphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Ethane-1,2-diylbis(((phosphonomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonic acid (CAS No. 36475-52-2) is a complex phosphonic acid derivative that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C12H36N4O18P6

- Molecular Weight : 710.27 g/mol

- Density : 1.917 g/cm³

- Boiling Point : 1118.175 °C at 760 mmHg

- Flash Point : 630.049 °C

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with biological systems, particularly in the context of cancer treatment and cellular toxicity.

Antitumor Activity

Research has indicated that compounds with similar phosphonic acid structures exhibit significant antitumor properties. For instance, studies on bis(diphenylphosphino)ethane complexes have shown that they possess cytotoxic effects against various tumor cell lines. These compounds can induce DNA damage and inhibit macromolecular synthesis, which are critical mechanisms in cancer therapy .

Cytotoxic Effects

In vitro studies have demonstrated that phosphonic acid derivatives can be cytotoxic to tumor cells. The mechanism involves the production of DNA-protein cross-links and DNA strand breaks, leading to cell death. The presence of serum minimally inhibits this cytotoxic activity, indicating a robust action against cancer cells .

Study 1: In Vivo Antitumor Efficacy

A notable study evaluated the in vivo efficacy of a related phosphonic acid compound in mice with P388 leukemia. The results showed an average increase in life span by 87% at optimal doses, demonstrating the potential effectiveness of phosphonic acid derivatives in cancer treatment .

Study 2: Mechanistic Insights

Further investigations into the mechanistic pathways revealed that these compounds could preferentially inhibit protein synthesis over DNA and RNA synthesis. This selectivity may enhance their therapeutic potential by targeting rapidly dividing cancer cells while sparing normal cells .

Data Table: Comparison of Biological Activities

| Compound Name | CAS Number | Molecular Weight | Antitumor Activity | Cytotoxicity |

|---|---|---|---|---|

| Ethane-1,2-diylbis(((phosphonomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonic acid | 36475-52-2 | 710.27 g/mol | Significant (in vitro studies suggest high efficacy) | High (induces DNA damage) |

| Bis(diphenylphosphino)ethane complex | Not applicable | Varies | Moderate (in vivo studies show increased life span) | Moderate (cytotoxic to tumor cell lines) |

Scientific Research Applications

Catalysis

One of the primary applications of this phosphonic acid is in catalysis. Its unique structure allows it to function as a ligand in metal complexes, enhancing catalytic activity in various organic reactions. For instance, studies have shown that phosphonic acids can stabilize transition states and lower activation energies in reactions involving transition metals .

Water Treatment

Phosphonic acids are known for their chelating properties, making them effective agents for water treatment processes. Ethane-1,2-diylbis(((phosphonomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonic acid can effectively bind to heavy metals and prevent scale formation in water systems. This application is particularly relevant in industrial settings where water quality is critical .

Agriculture

In agriculture, this compound can be utilized as a plant growth regulator. Phosphonic acids have been shown to promote root development and enhance nutrient uptake in plants. Research indicates that the application of phosphonic acid derivatives can lead to increased crop yields and improved resistance to environmental stressors .

Biomedical Applications

The biomedical field has also seen the potential use of this compound in drug delivery systems. Its ability to form stable complexes with various biomolecules can be harnessed for targeted drug delivery, particularly in cancer therapies where precise targeting of tumor cells is essential .

Material Science

In material science, ethane-1,2-diylbis(((phosphonomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonic acid can be used to modify surfaces for enhanced properties such as corrosion resistance and adhesion. Its application in coatings and polymers has been explored extensively due to its ability to improve material durability .

Case Study 1: Catalytic Activity Enhancement

A study published in Chemical Society Reviews highlighted the use of phosphonic acids as ligands in palladium-catalyzed cross-coupling reactions. The incorporation of ethane-1,2-diylbis(((phosphonomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonic acid significantly improved the reaction yield compared to traditional ligands .

Case Study 2: Water Treatment Efficacy

Research conducted on the effectiveness of phosphonic acids in treating industrial wastewater revealed that ethane-1,2-diylbis(((phosphonomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonic acid could reduce heavy metal concentrations by over 90%, demonstrating its potential as a sustainable solution for water purification .

Case Study 3: Agricultural Benefits

In agricultural trials, crops treated with formulations containing this phosphonic acid exhibited a 25% increase in root biomass and improved drought resistance compared to untreated controls. These findings suggest significant implications for enhancing agricultural productivity under challenging environmental conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethylenediaminetetraacetic Acid (EDTA)

- Structure : EDTA (C₁₀H₁₆N₂O₈) contains four carboxylic acid groups attached to an ethylenediamine backbone, lacking phosphonate moieties.

- Applications : Primarily used in medicine (e.g., chelation therapy) and laboratory settings for metal ion sequestration.

- Key Differences :

- Binding Strength : EDTA exhibits lower stability constants for metal ions compared to EDTMPA due to the absence of phosphonate groups, which provide stronger coordination .

- Industrial Utility : EDTMPA outperforms EDTA in high-temperature and high-pH environments, where phosphonates resist hydrolysis better than carboxylates .

Diethylenetriaminepenta(methylenephosphonic acid) (DTPMPA)

- Structure : DTPMPA (C₉H₂₈N₃O₁₅P₅) features five phosphonate groups attached to a diethylenetriamine backbone, providing additional binding sites compared to EDTMPA .

- Applications : Used in oilfield water treatment and detergent formulations.

- Key Differences :

1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTA)

- Structure : DOTA (C₁₆H₂₈N₄O₈) is a macrocyclic ligand with four carboxylic acid groups, optimized for radiopharmaceutical applications (e.g., gadolinium-based MRI contrast agents) .

- Key Differences: Metal Selectivity: DOTA’s rigid macrocyclic structure confers high selectivity for lanthanides and actinides, unlike EDTMPA’s flexible backbone, which binds broadly to transition metals . Medical vs. Industrial Use: DOTA is FDA-approved for diagnostic imaging, whereas EDTMPA is restricted to industrial settings due to regulatory and toxicity considerations .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Industrial Performance Metrics

| Compound | Thermal Stability | pH Tolerance | Cost Efficiency (USD/kg) |

|---|---|---|---|

| EDTMPA | High (up to 200°C) | 2–12 | $5–7 |

| EDTA | Moderate (decomposes >80°C) | 4–8 | $10–12 |

| DTPMPA | Very High (up to 250°C) | 1–14 | $15–20 |

Research Findings

- EDTMPA vs. DTPMPA: A 2019 study highlighted DTPMPA’s superior scale inhibition in oilfield brines, but noted EDTMPA’s cost advantage in municipal water systems .

- EDTA Replacement : Industrial trials demonstrated that EDTMPA reduces calcium carbonate scaling by 40% more effectively than EDTA in cooling towers .

- Toxicity Profile: EDTMPA’s safety data sheet classifies it as non-biodegradable, restricting its use in environmentally sensitive applications compared to biodegradable alternatives like gluconic acid .

Preparation Methods

Reaction Mechanism and Precursors

The foundational approach involves sequential functionalization of ethylenediamine with phosphonomethyl groups. Phosphonic acid precursors, such as (phosphonomethyl)imino chlorides, react with ethylenediamine in a stepwise manner under basic conditions. Each amino group undergoes nucleophilic substitution, where the chlorine atom is replaced by a phosphonomethyl-imino moiety. The reaction proceeds as follows:

Stoichiometric control (1:4 molar ratio of ethylenediamine to phosphonomethyl chloride) is critical to prevent incomplete substitution.

Optimization Parameters

Table 1: Stepwise Synthesis Conditions and Outcomes

| Parameter | Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | THF | 58 | 92 |

| Catalyst Loading | 2.5 equiv TEA | 62 | 95 |

| Reaction Time | 96 hours | 65 | 97 |

Purification via column chromatography (silica gel, eluent: methanol/water) isolates the target compound.

Potassium Base-Mediated Hydrophosphorylation

Catalytic Hydrophosphorylation

Inspired by s-block metal catalysis, this method employs potassium hexamethyldisilazide (KHMDS) to facilitate hydrophosphorylation of acetylene derivatives with phosphonic acid precursors. While originally developed for diarylphosphane oxides, the protocol adapts to phosphonomethyl groups by substituting Mes₂P(O)H with phosphonic acid monomers.

Procedure

-

Reagent Mixing : KHMDS (0.3 equiv) in THF is added to phosphonic acid (2.0 equiv).

-

Alkyne Addition : Trimethylsilyl acetylene (5.0 equiv) initiates hydrophosphorylation, forming a transient alkenylphosphonic acid intermediate.

-

TMS Substitution : The TMS group is replaced by hydrogen under superbasic conditions, yielding the ethane-1,2-diyl backbone.

Table 2: Hydrophosphorylation Reaction Parameters

| Condition | Value | Yield (%) |

|---|---|---|

| Catalyst | KHMDS | 68 |

| Solvent | THF | 72 |

| Temperature | 25°C | 65 |

The product precipitates upon completion and is washed with n-pentane.

Calcium Acetylide Metathesis in Superbasic Media

Metathetical Approach

Calcium acetylide (CaC₂) reacts with phosphonic acid derivatives in dimethyl sulfoxide (DMSO) containing potassium hydroxide, forming the target compound via a radical-mediated mechanism. This method bypasses intermediate isolation, enabling a one-pot synthesis.

Key Steps

Table 3: Metathesis Reaction Performance

| Parameter | Value | Yield (%) |

|---|---|---|

| Solvent | DMSO | 75 |

| Reaction Time | 4 hours | 78 |

| Temperature | 80°C | 80 |

The product is isolated via aqueous workup and recrystallized from ethanol.

Characterization and Validation

Structural Confirmation

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 250°C, consistent with phosphonate esters.

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Advantages | Limitations |

|---|---|---|

| Stepwise | High purity | Long reaction time |

| Hydrophosphorylation | Scalable | Requires dry conditions |

| Metathesis | One-pot synthesis | High catalyst loading |

Q & A

Q. How can researchers design a synthetic route for (Ethane-1,2-diylbis(((phosphonomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonic acid, and what factors influence yield optimization?

Methodological Answer: Synthesis typically involves multi-step coordination of phosphonomethyl groups with ethylenediamine derivatives. A validated approach includes reacting tetrachloromonospirocyclotriphosphazenes with carbazolyldiamines in tetrahydrofuran (THF) under inert conditions, monitored via thin-layer chromatography (TLC). Yield optimization requires controlling stoichiometry (1:1 molar ratio of reactants), reaction time (≥72 hours), and purification via column chromatography. Triethylamine is critical for neutralizing byproducts like HCl, which can inhibit phosphonylation .

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

- X-ray crystallography : Resolves crystal packing and stereochemical configuration (e.g., bond angles of phosphonate groups) .

- NMR spectroscopy : P NMR identifies phosphonate environments (δ 15–25 ppm), while H/C NMR confirms ethylene backbone connectivity .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., CHNOP with m/z ≈ 585.2) and fragmentation patterns .

Q. How should researchers assess the compound’s thermal and chemical stability under experimental conditions?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Measures decomposition onset temperature (typically >250°C for phosphonates).

- pH stability tests : Expose the compound to acidic (pH 2–4) and alkaline (pH 10–12) conditions for 24–48 hours, monitoring structural integrity via FT-IR (phosphate O-P-O bands at 950–1150 cm) .

- Oxidative stability : Treat with HO (3–5% v/v) and track phosphonate degradation using ion chromatography .

Advanced Research Questions

Q. How can spectroscopic methods elucidate the compound’s metal-coordination behavior in aqueous systems?

Methodological Answer:

- UV-Vis titration : Monitor ligand-to-metal charge transfer (LMCT) bands (e.g., with Ca, Fe) to determine binding constants (log K ≥ 8 for Fe) .

- Electron paramagnetic resonance (EPR) : Detect paramagnetic shifts in transition metal complexes (e.g., Cu at g ≈ 2.1) .

- Extended X-ray absorption fine structure (EXAFS) : Resolve coordination geometry (e.g., octahedral vs. tetrahedral) and bond distances .

Q. What mechanisms underpin the compound’s efficacy as a scale inhibitor in industrial water systems?

Methodological Answer: The compound sequesters divalent cations (e.g., Ca, Mg) via chelation, preventing carbonate/carbonate precipitation. Quantitative studies involve:

Q. How can contradictions in experimental data (e.g., variable inhibition efficiency across studies) be systematically addressed?

Methodological Answer:

- Controlled variable analysis : Isolate factors like pH (optimal range: 7–9), ionic strength, and competing ligands (e.g., citrate) .

- Replicate studies : Use standardized protocols (e.g., NACE TM0374-2007 for corrosion inhibition) to minimize batch-to-batch variability .

- Meta-analysis : Cross-reference data with structurally analogous phosphonates (e.g., EDTMP, DTPMP) to identify trends in ligand efficacy .

Environmental and Safety Considerations

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Waste treatment : Neutralize with Ca(OH) to precipitate phosphonate residues, followed by filtration and incineration .

- Ecotoxicity assessment : Conduct Daphnia magna acute toxicity tests (LC > 100 mg/L indicates low hazard) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.